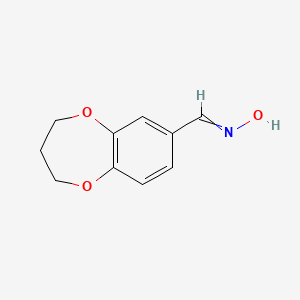![molecular formula C10H15Cl2N3 B1447734 [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride CAS No. 1881331-98-1](/img/structure/B1447734.png)
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride
Overview
Description
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride, also known as A-366, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation. In
Scientific Research Applications
Pyrrolidine and Pyrrolopyridine Derivatives in Drug Discovery
Pyrrolidine rings, including those structurally related to pyrrolopyridines, are prevalent in medicinal chemistry due to their capacity to explore pharmacophore space effectively. The saturated nature of the pyrrolidine scaffold contributes significantly to the stereochemistry of molecules, thereby enhancing their biological activity and three-dimensional coverage. Studies emphasize the versatility of pyrrolidine and its derivatives in synthesizing bioactive compounds, highlighting their role in developing novel therapeutics across various disease domains, including central nervous system (CNS) disorders, cancer, and infectious diseases (Li Petri et al., 2021; Saganuwan, 2017).
Heterocyclic Compounds in Synthesis and Biological Activity
Heterocyclic compounds, especially those containing pyrrolidine and pyrrolopyridine units, are foundational in creating diverse bioactive molecules. Such compounds are essential for synthesizing a wide range of cyclic, acyclic, and heterocyclic structures, which have implications across medicinal chemistry and drug development. These structures have been explored for their spectroscopic properties, biological, and electrochemical activities, underscoring their potential in creating compounds with novel therapeutic effects (Kamneva et al., 2018).
Catalysts in Organic Synthesis
Compounds with pyrrolopyridine derivatives have been studied for their role as catalysts in organic synthesis, particularly in reactions involving the formation of C-N bonds. These catalysts are instrumental in developing methodologies for synthesizing complex molecules efficiently, highlighting the significance of pyrrolopyridine derivatives in advancing organic chemistry and facilitating the creation of new drugs (Parmar et al., 2023).
Anion Binding and Sensing
N-confused calix[4]pyrroles, which share structural similarities with pyrrolopyridine derivatives, have attracted attention for their unique anion-binding properties. These compounds demonstrate a distinct mode of interaction with anions compared to traditional pyrrole-based macrocycles, offering new avenues for sensor development and anion recognition in environmental and biological contexts (Anzenbacher et al., 2006).
properties
IUPAC Name |
3-pyrrolo[2,3-b]pyridin-1-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c11-5-2-7-13-8-4-9-3-1-6-12-10(9)13;;/h1,3-4,6,8H,2,5,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWFYEUKGMDDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)
![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)
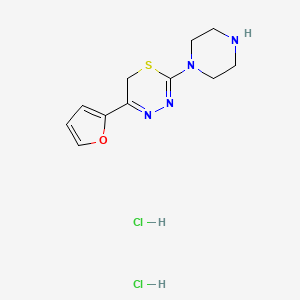
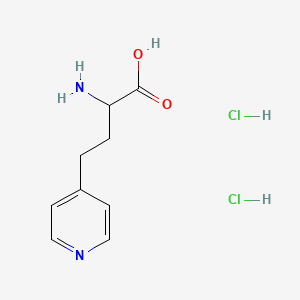
![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)
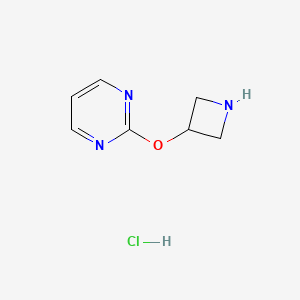
![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)
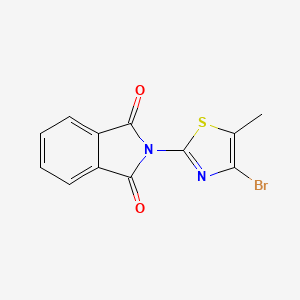

![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
